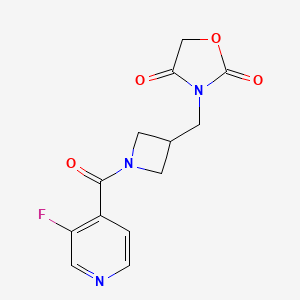

3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Descripción

3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound featuring an oxazolidine-2,4-dione core linked to an azetidine ring substituted with a 3-fluoroisonicotinoyl group. Its molecular formula is C₁₄H₁₅F₃N₃O₅ (CAS: 2034383-26-9) with a molecular weight of 305.29 g/mol . The azetidine and oxazolidinedione moieties are pharmacologically significant, often associated with bioactivity in medicinal chemistry. The 3-fluoroisonicotinoyl group introduces fluorine, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

3-[[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O4/c14-10-3-15-2-1-9(10)12(19)16-4-8(5-16)6-17-11(18)7-21-13(17)20/h1-3,8H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZFUAQSCQURKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=NC=C2)F)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the fluoroisonicotinoyl group. The final step involves the formation of the oxazolidine-2,4-dione ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The fluoroisonicotinoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents to the fluoroisonicotinoyl group.

Aplicaciones Científicas De Investigación

3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroisonicotinoyl group may enhance binding affinity and specificity, while the oxazolidine-2,4-dione ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of azetidine-oxazolidinedione derivatives. Below is a detailed comparison with three analogs, highlighting structural variations and physicochemical properties.

Table 1: Comparative Analysis of Azetidine-Oxazolidinedione Derivatives

Key Structural and Functional Differences

Substituent Effects: The 3-fluoroisonicotinoyl group in the target compound introduces a pyridine ring with fluorine, which may improve π-π stacking and electron-withdrawing properties compared to the sulfonyl or methylthio groups in analogs .

Fluorination Impact :

- Fluorine in the target compound and the 3,4-difluorophenyl analog (CAS 2034234-05-2) enhances metabolic stability and electronegativity. However, the trifluoromethyl group in CAS 2034237-48-2 increases steric bulk, possibly affecting target binding .

Synthetic Accessibility: The target compound’s isonicotinoyl moiety may be synthesized via amide coupling, whereas sulfonyl derivatives require sulfonylation steps, which can be less atom-economical .

Research Findings and Implications

- The fluoroisonicotinoyl group may target kinase enzymes due to its resemblance to nicotinamide .

- Physicochemical Properties : The target compound’s lower molecular weight (305.29 g/mol) compared to sulfonyl analogs (e.g., 364.30 g/mol) suggests better bioavailability, aligning with Lipinski’s rule of five .

Actividad Biológica

3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazolidine ring, an azetidine moiety, and a fluorinated isonicotinoyl group. Its molecular formula is , with a molecular weight of approximately 281.26 g/mol. The presence of these functional groups is significant for its biological activity.

Antimicrobial Activity

Research indicates that oxazolidine derivatives, including compounds similar to this compound, exhibit notable antimicrobial properties. A study demonstrated that related oxazolidine compounds showed strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

The mechanisms behind the antimicrobial activity are believed to involve disruption of bacterial cell walls and interference with protein synthesis.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown varying effects on normal cell lines. For instance, certain derivatives demonstrated low cytotoxicity against L929 fibroblast cells while maintaining antibacterial efficacy . This selectivity is crucial for developing therapeutic agents that minimize harm to human cells.

Table 2: Cytotoxicity Results Against L929 Cells

| Compound Name | Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|---|

| Compound A | 100 | 95 | |

| Compound B | 200 | 85 | |

| 3-((1-(3-Fluoroisonicotinoyl)... | 50 | 90 |

The proposed mechanism of action for the biological activity of oxazolidine derivatives involves inhibition of bacterial protein synthesis through binding to the ribosomal subunit. This action disrupts the translation process, leading to cell death in susceptible bacteria.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxazolidine derivatives that included the target compound. These studies highlighted not only the antimicrobial properties but also potential applications in treating resistant infections. The derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth without significant toxicity to mammalian cells .

Q & A

Q. What are the key synthetic methodologies for synthesizing 3-((1-(3-Fluoroisonicotinoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

The synthesis typically involves multi-step reactions:

- Azetidine functionalization : Reacting 3-fluoroisonicotinic acid with azetidine derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) to form the amide bond .

- Oxazolidine-2,4-dione incorporation : Alkylation or substitution reactions at the azetidine nitrogen, followed by cyclization with carbonyl sources (e.g., phosgene analogs) to form the oxazolidine-2,4-dione core .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane ensures high purity. Reaction conditions (e.g., inert atmosphere, 0–5°C for sensitive intermediates) are critical to avoid side products .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for the oxazolidine-2,4-dione carbonyls (~170–175 ppm) and azetidine ring protons (δ 3.5–4.5 ppm) .

- X-ray crystallography : Resolves planar geometry of the oxazolidine ring and spatial arrangement of the 3-fluoroisonicotinoyl substituent .

- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H] peak matching theoretical values) .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

While direct data on the target compound is limited, structurally related oxazolidine-2,4-diones exhibit:

- Enzyme inhibition : Binding to proteases (e.g., human leukocyte elastase) via hydrogen bonding with the dione carbonyls and hydrophobic interactions with fluorinated aryl groups .

- Receptor antagonism : Analogous compounds with azetidine and fluorinated motifs show activity against orexin or GPCR receptors, suggesting potential modulation of neurological or metabolic pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxazolidine-2,4-dione core formation?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to protic solvents .

- Catalyst use : Lewis acids (e.g., ZnCl) or base catalysts (e.g., DBU) improve reaction rates and reduce by-products like hydrolyzed intermediates .

- Temperature control : Low temperatures (−10°C to 0°C) during cyclization minimize decomposition of reactive intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?

Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups : Fluorine at the 3-position on the isonicotinoyl ring enhances protease inhibition but may reduce solubility, complicating in vivo assays .

- Steric effects : Bulkier azetidine substituents (e.g., benzyloxyacetyl vs. methyl) alter binding kinetics, necessitating dose-response re-evaluation across studies .

- Methodological standardization : Use consistent assay protocols (e.g., fixed ATP concentrations in kinase assays) to enable cross-study comparisons .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : Tools like AutoDock Vina model binding poses with orexin receptors, focusing on the oxazolidine-dione’s hydrogen-bonding potential and fluorinated aryl group’s hydrophobic fit .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) to prioritize synthetic analogs .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with bioactivity trends to guide rational design .

Q. How can the compound’s metabolic stability be assessed in preclinical studies?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Fluorinated groups often reduce CYP450-mediated metabolism .

- Isotope labeling : Use C-labeled analogs to track metabolic pathways, as done for related oxazolidine-diones in pharmacokinetic studies .

- Metabolite identification : HR-MS/MS profiles detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Methodological Notes

- Contradictory data : Address variability in bioactivity by standardizing assay conditions and validating findings across multiple cell lines (e.g., HEK293 vs. CHO for receptor studies) .

- Synthetic challenges : Low yields in oxazolidine-dione formation may require alternative cyclization agents (e.g., trichloromethyl chloroformate instead of phosgene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.